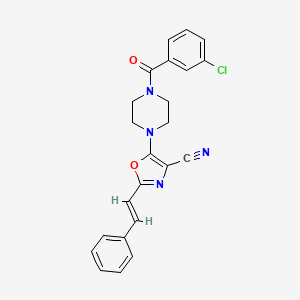![molecular formula C14H13FN4O2S B2661823 6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946332-88-3](/img/structure/B2661823.png)
6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by treating it with methanesulfonyl chloride in an ice bath and subsequently with lithium bromide under reflux overnight. This gave an important intermediate that allowed a complete reaction with another compound to offer a product in a good yield. The product was then reacted with concentrated ammonia in an autoclave to give another compound, which was then coupled with a variety of boronic acid derivatives via a Suzuki-Miyaura cross-coupling procedure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been described in the literature. For instance, a compound was treated with methanesulfonyl chloride and lithium bromide to give an intermediate, which was then reacted with another compound to give a product. This product was then reacted with concentrated ammonia to give another compound, which was then coupled with various boronic acid derivatives via a Suzuki-Miyaura cross-coupling procedure .Wissenschaftliche Forschungsanwendungen
- Researchers have designed, synthesized, and screened thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound, against Mycobacteria. Some derivatives exhibit significant antimycobacterial activity against both Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. Notably, compounds 13b and 29e demonstrate excellent antimycobacterial efficacy (MIC in the range of 6–8 μM) without cytotoxicity .
- 4-Fluorobenzyl cyanide (FBCN), a structurally hindered solvent, has been used to construct bulky coordination structures with Li+ ions. Its steric hindrance weakens ion–dipole interactions (Li+–solvents) while promoting coulombic attraction (Li+–anions). This design enhances the performance of lithium-ion batteries .
Antitubercular Activity
Solvent Design for Lithium-Ion Batteries
Wirkmechanismus
While the specific mechanism of action for “6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is not available, similar compounds have shown potential use for the treatment of rheumatoid arthritis due to their excellent inhibition to Bruton’s tyrosine kinase (Btk) . Another compound has been studied as a potential target for the development of antiviral agents, as it can assist in the long-distance movement of viruses and plays an extremely important role in virus replication and propagation .
Eigenschaften
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c15-10-3-1-9(2-4-10)8-22-14-17-12-11(13(21)18-14)7-16-19(12)5-6-20/h1-4,7,20H,5-6,8H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJQZDOEAJDJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661741.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2661744.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2661752.png)



![N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2661756.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2661758.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)

